molecular formula C9H10N2 B1432690 4,5,6-Trimethylnicotinonitrile CAS No. 847154-74-9

4,5,6-Trimethylnicotinonitrile

Cat. No.: B1432690
CAS No.: 847154-74-9
M. Wt: 146.19 g/mol
InChI Key: VHNLITDNJNIXMD-UHFFFAOYSA-N
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Description

Historical Context and Significance of Nicotinonitrile Scaffolds in Organic Chemistry

The pyridine (B92270) ring is a fundamental N-heteroaromatic system found in a wide array of biologically important molecules. ekb.eg Its presence in natural products such as nicotinic acid, nicotinamide, and vitamin B6 underscores its vital role in metabolic processes. ekb.eg The introduction of a nitrile (cyano) group to the pyridine ring to form nicotinonitriles, or 3-cyanopyridines, has garnered considerable attention from researchers. ekb.egresearchgate.net This interest stems from the diverse pharmacological activities exhibited by nicotinonitrile derivatives. researchgate.net

Historically, research into nicotinonitrile scaffolds has led to the discovery of numerous compounds with significant therapeutic applications. ekb.egekb.eg Several marketed drugs, including bosutinib (B1684425) (used in the treatment of leukemia), milrinone (B1677136) and olprinone (B1662815) (cardiotonics), and neratinib (B1684480) (for breast cancer), feature the nicotinonitrile moiety, highlighting its importance in medicinal chemistry. ekb.egekb.egresearchgate.netaun.edu.egekb.eg The broad spectrum of biological activities associated with these compounds includes antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ekb.egekb.eg This has established the nicotinonitrile scaffold as a privileged structure in drug discovery and development. ekb.egekb.eg Beyond medicine, some nicotinonitrile derivatives have also found applications as electrical and optical materials. ekb.eg

Structural Features and Nomenclature of 4,5,6-Trimethylnicotinonitrile

This compound is a specific derivative within the broader class of nicotinonitriles. Its chemical structure consists of a central pyridine ring. A nitrile group (-C≡N) is attached at the 3-position of the ring, and methyl groups (-CH₃) are substituted at the 4, 5, and 6-positions.

The systematic nomenclature for this compound is 4,5,6-trimethylpyridine-3-carbonitrile, which clearly defines the arrangement of the functional groups on the pyridine core. The common name is this compound.

Key structural and physical properties of the compound are summarized in the table below.

PropertyValue
CAS Number 847154-74-9 bldpharm.com
Molecular Formula C₉H₁₀N₂ bldpharm.com
Molecular Weight 146.19 g/mol bldpharm.com
SMILES Code N#CC1=C(C)C(C)=C(C)N=C1
Physical State Solid (at room temperature)

This table presents key identifiers and properties for this compound.

Derivatives of this core structure, such as 2-Mercapto-4,5,6-trimethylnicotinonitrile and 2-Chloro-4,5,6-trimethylnicotinonitrile, are also subjects of chemical research. jk-sci.comchemscene.com

Overview of Research Paradigms in Trimethylnicotinonitrile Chemistry

A research paradigm constitutes the framework of theories, assumptions, and methods that guide scientific inquiry. pressbooks.pubresearcher.life In the context of this compound chemistry, the research is predominantly guided by a positivist and post-positivist paradigm. This approach is based on the philosophical stance that knowledge is obtainable through objective observation and measurement. pressbooks.pubresearcher.life

The primary research activities in this field involve:

Synthetic Chemistry: A significant portion of the research focuses on developing novel and efficient synthetic routes to this compound and its derivatives. researchgate.netresearchgate.netgoogle.com This involves multicomponent condensation reactions and exploring different catalysts and reaction conditions. researchgate.netresearchgate.net This aligns with the positivist goal of discovering universal laws and principles that govern chemical reactions.

Medicinal Chemistry and Drug Discovery: Researchers investigate the potential biological activities of these compounds. ekb.egekb.eg This work is driven by the hypothesis that the specific chemical structure will interact with biological targets to produce a therapeutic effect. ontosight.ai This research is empirical, relying on experimental data from assays to validate its claims.

Materials Science: Exploration into the use of nicotinonitrile derivatives in developing new materials with specific optical or electrical properties also falls within a positivist framework, as it seeks to discover and characterize the physical properties of these compounds. ekb.eg

The overarching research paradigm is one of problem-solving, where the "problem" is the need for new drugs or materials, and the "solution" is sought through the synthesis and testing of new chemical entities like this compound. Recently, a transformative shift is occurring in organic chemistry research, moving from manual laboratory work to an integration of automation and artificial intelligence (AI), which is reshaping synthetic planning and accelerating discovery. arxiv.org This emerging paradigm, which combines computational prediction with empirical validation, is also beginning to influence the study of nicotinonitrile compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNLITDNJNIXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5,6 Trimethylnicotinonitrile and Its Proximal Analogues

Direct Synthesis Approaches to 4,5,6-Trimethylnicotinonitrile

Direct synthesis methods aim to construct the target molecule in a single, efficient step from simple precursors. While specific one-pot syntheses for this compound are not extensively detailed in the literature, analogous compounds such as 2,4,6-trimethylnicotinonitrile (B8604527) have been prepared directly. One documented procedure involves the reaction of 3-aminocrotonitrile with acetylacetone. prepchem.com This type of condensation reaction exemplifies a straightforward approach to assembling the substituted pyridine (B92270) core of trimethylnicotinonitrile isomers. However, for the 4,5,6-substitution pattern, multi-step pathways involving functionalized intermediates are more commonly reported.

Multicomponent Condensation Reactions in Nicotinonitrile Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.netsemanticscholar.org These reactions are prized for their atom economy, reduced waste, and ability to rapidly generate molecular complexity, making them a powerful tool for synthesizing substituted pyridines. researchgate.net

Cyanothioacetamide is a versatile and polyfunctional reagent that plays a pivotal role in the synthesis of a wide array of heterocyclic compounds, particularly substituted pyridine-3-carbonitriles. Its utility stems from the presence of multiple reactive centers: an active methylene (B1212753) group, a thioamide moiety, and a nitrile group. In the context of nicotinonitrile synthesis, cyanothioacetamide can react with α,β-unsaturated carbonyl compounds to yield 2-thioxo-1,2-dihydropyridine-3-carbonitriles, which are key intermediates for further elaboration. The reaction proceeds via a Michael addition of the active methylene group of cyanothioacetamide to the unsaturated carbonyl compound, followed by intramolecular cyclization and dehydration to form the pyridine ring.

A notable application of multicomponent reactions is the synthesis of 2-alkylsulfanyl-4,5,6-trimethylnicotinonitriles. A specific and effective protocol involves the four-component condensation of acetaldehyde, cyanothioacetamide, 1-(but-2-en-2-yl)pyrrolidine, and various alkyl halides. researchgate.net This reaction assembles the fully substituted nicotinonitrile core in a single operation. The structure of the resulting 2-alkylsulfanyl-4,5,6-trimethylnicotinonitriles has been confirmed using IR and 1H NMR spectroscopy, as well as chromatography-mass spectrometry. researchgate.net

Synthesis of 2-alkylsulfanyl-4,5,6-trimethylnicotinonitrile Derivatives

Reactant 1 Reactant 2 Reactant 3 Reactant 4 (Alkyl Halide) Product
Acetaldehyde Cyanothioacetamide 1-(but-2-en-2-yl)pyrrolidine Methyl iodide 2-methylthio-4,5,6-trimethylnicotinonitrile
Acetaldehyde Cyanothioacetamide 1-(but-2-en-2-yl)pyrrolidine Ethyl iodide 2-ethylthio-4,5,6-trimethylnicotinonitrile

Strategic Precursor Modification for this compound Derivatives

Another major strategy for synthesizing nicotinonitrile derivatives involves the modification of a pre-formed, substituted pyridine ring. This approach allows for the precise introduction of functional groups through well-established reactions like substitution, formylation, and halogenation.

This strategy leverages existing substituted pyridines as foundational intermediates. For instance, 2,4,6-trimethyl-nicotinonitrile can be synthesized from 2-chloro-4,6-dimethyl-nicotinonitrile. google.com In this reaction, the chloro-substituted pyridine intermediate is treated with an organometallic reagent, such as methylzinc chloride, in the presence of a palladium catalyst (e.g., Pd(PPh3)4). google.com The organometallic reagent selectively replaces the chlorine atom with a methyl group to yield the final trimethylated product. This method demonstrates how a less substituted, functionalized pyridine can be a precursor to a more complex target molecule.

Formylation and halogenation are key functionalization reactions for creating diverse nicotinonitrile analogues.

Formylation: The introduction of a formyl (-CHO) group onto the pyridine ring can be achieved via the Vilsmeier-Haack reaction. This reaction is used to synthesize compounds like 5-formyl-2,4,6-trimethylnicotinonitrile. It typically involves treating a nicotinonitrile precursor with a formylating agent, such as a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde functionality.

Halogenation: The introduction of halogen atoms is a common strategy to create reactive intermediates for further substitution. 2-Chloro-nicotinonitrile derivatives can be prepared by treating the corresponding 2-oxo-nicotinonitrile precursors with reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). Furthermore, a multi-step synthesis of 2,5,6-trichloro-4-methylnicotinonitrile (B579859) begins with 2,6-dihydroxy-4-methylnicotinonitrile, which undergoes chlorination using sulfonyl chloride. These halogenated nicotinonitriles are valuable intermediates, as the chlorine atoms can be readily displaced by various nucleophiles to generate a wide range of substituted derivatives.

Advanced Synthetic Strategies and Green Chemistry Approaches

In the pursuit of more efficient and environmentally benign chemical manufacturing, advanced synthetic strategies are continuously being developed. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. For the synthesis of complex molecules like this compound and its structural relatives, green chemistry principles are increasingly being integrated into modern synthetic methodologies. This includes the application of organocatalysis, the design of pot-economical reaction sequences, and the use of unconventional reaction media like high-temperature water in hydrothermal synthesis. ijpsonline.combohrium.comnih.gov

Organocatalytic Methodologies

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, earning the Nobel Prize in Chemistry in 2021. beilstein-journals.org This approach offers a sustainable alternative to traditional metal-based catalysts, which can be toxic, expensive, and difficult to remove from the final product. beilstein-journals.orgmdpi.com In the context of synthesizing pyridine derivatives, organocatalysts are particularly effective in promoting multi-component reactions that rapidly build molecular complexity from simple, achiral precursors. nih.gov

While specific organocatalytic routes to this compound are not extensively detailed in current literature, the synthesis of closely related, highly substituted pyridines and nicotinonitriles provides significant precedent. These reactions often proceed through a cascade of transformations, such as Michael additions, Knoevenagel condensations, and cyclizations, all orchestrated by the organocatalyst in a single pot. researchgate.netnih.gov For instance, amine-thiourea catalysts can activate substrates through hydrogen bonding and enamine formation, controlling the stereochemical outcome of the reaction. nih.gov Similarly, simple organic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been shown to effectively catalyze the synthesis of functionalized 1,2,3-triazoles, a different class of nitrogen heterocycles, highlighting the broad utility of organocatalysts. nih.gov

Research has demonstrated the use of organocatalysts in formal [3+3] cycloaddition reactions between enamines and unsaturated ketones or aldehydes to produce various tri- or tetrasubstituted pyridine scaffolds. researchgate.net These methods are valued for their operational simplicity and ability to generate diverse functional groups on the pyridine ring. researchgate.net

Table 1: Examples of Organocatalytic Synthesis of Substituted Pyridines

Catalyst Reactants Product Type Key Features
Diphenylprolinol silyl (B83357) ether Enals, nitroalkanes Chiral cyclohexene (B86901) derivatives (precursors) High enantioselectivity; multi-step one-pot synthesis. nih.gov
Primary amine-thiourea α-Oxyaldehydes, nitroolefins Highly functionalized pyranose derivatives Catalyst-controlled Michael reaction followed by a substrate-controlled Henry reaction. nih.gov
1,1,3,3-Tetramethylguanidine (TMG) 2,4-Diketonesters, azides Carbonyl-containing 1,2,3-triazoles Metal-free, high-yielding, ambient conditions. nih.gov

Pot-Economical Syntheses

Pot-economy is a synthetic strategy focused on minimizing the number of separate reaction and purification steps, thereby saving time, energy, and resources, and reducing waste. nih.gov This is often achieved through one-pot, multi-component reactions (MCRs) where three or more starting materials react in a single vessel to form a complex product that incorporates most or all of the atoms from the reactants. ymerdigital.commdpi.com Such approaches are highly sought after for their efficiency and alignment with the principles of green chemistry. bohrium.comrsc.org

The synthesis of the nicotinonitrile core structure is well-suited to MCR strategies. A common and efficient method involves the one-pot condensation of an aldehyde, malononitrile, a ketone, and an ammonium (B1175870) salt (as a nitrogen source). ymerdigital.comrsc.org Variations of this approach have been developed using different catalysts and conditions, including microwave irradiation and solvent-free reactions, to further enhance their green credentials. mdpi.comnih.gov For example, a facile synthesis of substituted pyridines has been achieved through a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521). rsc.org This reaction forms four new chemical bonds in a single, highly selective operation. rsc.org

While a specific one-pot synthesis for this compound is not explicitly described, numerous examples for analogous structures demonstrate the power of this methodology. These reactions often proceed via a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. mdpi.com The development of a FeCl3-promoted condensation-cyclization of an enamino nitrile with α,β-unsaturated ketones provides a pathway to fully substituted nicotinonitriles in just three steps. researchgate.net

Table 2: Examples of Pot-Economical Syntheses of Substituted Pyridines/Nicotinonitriles

Reactants Catalyst/Conditions Product Type Key Advantages
Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides K2CO3, EtOH, Microwave Highly functionalized N-alkylated pyridines Fast, environmentally benign, high yields. mdpi.com
1,3-Dicarbonyls, aromatic aldehydes, malononitrile, alcohol NaOH, mild conditions Functionalized pyridines Simple execution, broad substrate scope, good yields. rsc.org
Ynals, isocyanates, amines, alcohols DIPEA (base), THF 2,3,6-Substituted pyridines Metal-free, high regioselectivity, cost-effective. organic-chemistry.org
Enamino nitrile, α,β-unsaturated ketones FeCl3 Multi-substituted nicotinonitriles Access to fully and differently substituted nicotinonitriles. researchgate.net

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is an advanced method that employs water at elevated temperatures (typically 100-1000 °C) and pressures in a sealed vessel, known as an autoclave. sci-hub.se Under these conditions, water acts as a low-viscosity, high-diffusivity solvent that can facilitate reactions often not possible under ambient conditions. sci-hub.se This technique is recognized as a green chemistry approach due to its use of water as a non-toxic, inexpensive, and environmentally safe medium. mdpi.com

This method has been successfully applied to the synthesis of various inorganic and organic materials, including metal-organic frameworks (MOFs) and nitrogen-containing heterocycles. mdpi.comynu.edu.cncam.ac.uk The formation of nitrogen heterocycles during the hydrothermal liquefaction of biomass, such as food waste, has been studied to understand the underlying reaction networks. osti.gov Mechanisms proposed for heterocycle formation under these conditions include complex pathways like the Maillard reaction and Aza Diels-Alder reactions. osti.govresearchgate.net

In the context of targeted synthesis, hydrothermal methods have been used to create complex coordination polymers and frameworks incorporating nitrogen-containing ligands. ynu.edu.cnsciopen.com For instance, two novel metal-organic complexes based on imidazole (B134444) and triazole ligands were synthesized hydrothermally, demonstrating the method's utility in constructing elaborate 2D and 3D structures. ynu.edu.cn While direct hydrothermal synthesis of this compound is not documented, the established ability to form nitrogen-containing aromatic rings under these conditions suggests its potential as a future synthetic route. osti.gov Research has also demonstrated the synthesis of long-chain hydrocarbons (up to C24) via hydrothermal reduction of bicarbonate, showcasing the transformative power of this technique. nih.gov

Table 3: Examples of Hydrothermal Synthesis of Nitrogen-Containing Heterocycles and Related Materials

Precursors Temperature Product Type Key Findings
Glucose, Urotropine Up to 180 °C Nitrogen-containing hydrothermal carbons (N-HTC) Formation of pyrrolic and pyridinic groups via complex reaction networks. researchgate.net
Cadmium nitrate, 2,6-Naphthalenedicarboxylate Optimized temperature program 3D Cadmium-organic framework Highly crystalline and pure homogeneous phase obtained. cam.ac.uk
Na10[A-α-SiW9O34], CuCl2·2H2O, H4EDDP Hydrothermal conditions Keggin-type polyoxometalate-based metal-organic complex Formation of a 3D framework with catalytic properties. sciopen.com
Glycine, Aldehydes Hydrothermal liquefaction conditions Volatile nitrogen heterocycles Formation via Aza Diels-Alder and modified Maillard reactions. osti.gov

Table 4: Compound Names Mentioned in This Article

Compound Name
This compound
Malononitrile
Diphenylprolinol silyl ether
1,1,3,3-Tetramethylguanidine (TMG)
Dimethylaminopyridine (DMAP)
Triethylamine (Et3N)
N-alkyl-2-cyanoacetamide
Sodium hydroxide (NaOH)
Diisopropylethylamine (DIPEA)
Iron(III) chloride (FeCl3)
Potassium carbonate (K2CO3)
Urotropine
Glycine
Cadmium nitrate
2,6-Naphthalenedicarboxylate
Copper(II) chloride (CuCl2)
Ethylene-diamine-N,N'-dipropionic acid (H4EDDP)
Zinc chloride (ZnCl2)
Cadmium chloride (CdCl2)
Thioacetamide

Chemical Reactivity and Transformation Studies of the 4,5,6 Trimethylnicotinonitrile Core

Nucleophilic Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group capable of undergoing a variety of nucleophilic addition reactions. The strong polarization of the carbon-nitrogen triple bond renders the carbon atom electrophilic and thus susceptible to attack by nucleophiles.

Reduction Pathways to Amine Derivatives

The reduction of the nitrile functionality to a primary amine represents a fundamental transformation in organic synthesis. While specific studies on the reduction of 4,5,6-trimethylnicotinonitrile are not extensively documented in publicly available literature, the general reactivity of nitriles suggests that this transformation can be achieved using powerful reducing agents. One of the most common reagents for this purpose is lithium aluminum hydride (LiAlH₄). youtube.com The reaction typically proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the corresponding primary amine after an aqueous workup.

Another widely used method for the reduction of nitriles is catalytic hydrogenation. wum.edu.pk This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly influence the efficiency and selectivity of the reduction. While specific conditions for this compound are not detailed in the available literature, related transformations on other nicotinonitrile derivatives have been reported. nih.gov

Table 1: General Conditions for Nitrile Reduction to Primary Amines

Reagent/CatalystTypical SolventsGeneral Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Anhydrous conditions, followed by aqueous workup
Catalytic Hydrogenation (H₂)Methanol, Ethanol, Acetic acidPresence of a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni), varying temperature and pressure

Other Nucleophilic Additions

Beyond reduction, the nitrile group of this compound is expected to undergo addition reactions with other nucleophiles, such as organometallic reagents. Grignard reagents (RMgX), for instance, are known to add to nitriles to form ketones after hydrolysis of the intermediate imine. beilstein-journals.orgchemguide.co.uk The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon. nih.gov The resulting imine salt is then hydrolyzed in an acidic workup to yield a ketone. harvard.edu The specific application of this reaction to this compound would yield a ketone with the R-group from the Grignard reagent attached to the carbonyl carbon.

Electrophilic Transformations of the Pyridine (B92270) Ring

The pyridine ring is generally considered to be electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom exerts an electron-withdrawing inductive effect, and in acidic media, the protonated pyridinium (B92312) ion is even more deactivated. However, the presence of activating groups, such as the three methyl groups in this compound, can enhance the electron density of the ring and facilitate electrophilic attack.

Substitution Reactions at Pyridine Positions

Detailed studies on the electrophilic substitution reactions specifically on this compound are scarce in the available scientific literature. However, based on the general principles of electrophilic substitution on substituted pyridines, it is anticipated that reactions such as nitration and halogenation would require forcing conditions. The directing effects of the methyl groups (ortho, para-directing) and the nitrile group (meta-directing) would compete to determine the position of substitution. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, and halogenation, often using halogens in the presence of a Lewis acid, are common electrophilic aromatic substitution reactions. youtube.comlibretexts.org

Oxidation Reactions

The oxidation of the pyridine ring in this compound can potentially lead to the formation of the corresponding N-oxide. Pyridine N-oxides are valuable intermediates in organic synthesis as the N-oxide group can activate the pyridine ring for both nucleophilic and electrophilic substitution, and can also be subsequently removed. byjus.com Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. masterorganicchemistry.com The oxidation of substituted pyridines can be influenced by the electronic nature of the substituents. rsc.org

Rearrangement and Cyclization Reactions

The unique arrangement of functional groups in this compound offers the potential for intramolecular rearrangement and cyclization reactions, leading to the formation of more complex heterocyclic systems. For instance, reactions involving the nitrile group and an adjacent methyl group could potentially be explored to construct fused ring systems. While specific examples of such reactions for this compound are not readily found in the literature, the field of heterocyclic chemistry contains numerous examples of cyclization reactions involving substituted pyridines and nitriles. These transformations are often promoted by heat, light, or the presence of a catalyst and can lead to the formation of novel polycyclic aromatic compounds.

Ring Expansion Phenomena

Ring expansion reactions are a class of organic reactions that increase the number of atoms in a ring. For pyridine systems, these transformations are not common but can be induced under specific conditions, often involving the generation of a reactive intermediate adjacent to the ring.

Detailed research findings on ring expansion of the this compound core are not available in the current body of scientific literature. Hypothetically, such a transformation could be envisioned through several pathways known for other carbocyclic and heterocyclic systems. For instance, a reaction proceeding through a carbene or nitrene addition to one of the double bonds of the pyridine ring, followed by a rearrangement, could lead to a seven-membered ring system like a diazepine (B8756704) or an oxazepine derivative, depending on the nature of the reacting species.

The table below outlines a hypothetical reaction pathway for the ring expansion of a generic pyridine derivative, as specific data for this compound is not available.

ReactantReagentProposed IntermediatePotential Product
Pyridine DerivativeEthyl DiazoacetateBicyclic AziridineDiazepine Derivative

This table is illustrative and not based on experimental data for this compound.

Further research is required to explore the feasibility of such ring expansion reactions on the this compound core and to determine the influence of the methyl and nitrile substituents on the reaction outcome.

Intramolecular Cyclizations

Intramolecular cyclization reactions involve the formation of a new ring within a single molecule. For derivatives of this compound, this would typically involve a side chain attached to one of the methyl groups or the pyridine ring itself, which could react with another part of the molecule.

Specific studies on intramolecular cyclizations originating from the this compound core are not found in the reviewed literature. However, the principles of such reactions are well-established for other substituted pyridines. For example, if one of the methyl groups were functionalized to contain a nucleophilic or electrophilic center, it could potentially react with the nitrile group or another position on the pyridine ring to form a fused bicyclic system.

The following data table presents a generalized example of an intramolecular cyclization on a substituted pyridine, as specific data for this compound is unavailable.

Starting MaterialReaction ConditionsType of CyclizationProduct
2-(3-hydroxypropyl)pyridineAcid CatalystNucleophilic attack on pyridine ringFused Bicyclic Alkaloid Precursor

This table is for illustrative purposes and does not represent experimental results for this compound.

The electronic effects of the three methyl groups (electron-donating) and the nitrile group (electron-withdrawing) would play a crucial role in directing any potential intramolecular cyclization. Future experimental work is necessary to delineate the specific pathways and products for the this compound system.

Derivatization Strategies and Structural Diversification of 4,5,6 Trimethylnicotinonitrile

Synthesis of 2-Substituted-4,5,6-Trimethylnicotinonitrile Derivatives

The presence of the nitrile group at the 3-position and the three methyl groups at the 4-, 5-, and 6-positions of the pyridine (B92270) ring influences the reactivity of the 2-position, making it a prime target for nucleophilic substitution reactions.

2-Alkylsulfanyl Derivatives

The introduction of an alkylsulfanyl group at the 2-position of the nicotinonitrile ring system is a common strategy to introduce structural diversity. While direct synthesis from 4,5,6-trimethylnicotinonitrile is not extensively documented, analogous transformations with similar pyridine derivatives suggest a viable pathway. A common approach involves the reaction of a 2-halonicotinonitrile derivative, such as 2-chloro-4,5,6-trimethylnicotinonitrile, with an appropriate alkyl thiol in the presence of a base. This nucleophilic aromatic substitution reaction proceeds readily, with the halide acting as a good leaving group.

Another potential route could involve the direct C-H functionalization of the parent this compound, although this is often less regioselective and may require specific catalytic systems. The reaction of 2-mercapto-4,5,6-trimethylnicotinonitrile with alkyl halides in the presence of a base also provides a straightforward method for the synthesis of 2-alkylsulfanyl derivatives.

Starting MaterialReagentProduct
2-Chloro-4,5,6-trimethylnicotinonitrileR-SH, Base2-Alkylsulfanyl-4,5,6-trimethylnicotinonitrile
This compoundR-SH, Catalyst2-Alkylsulfanyl-4,5,6-trimethylnicotinonitrile
2-Mercapto-4,5,6-trimethylnicotinonitrileR-X, Base2-Alkylsulfanyl-4,5,6-trimethylnicotinonitrile

2-Mercapto and 2-Hydroxy Derivatives

The synthesis of 2-mercapto and 2-hydroxy derivatives of this compound serves as a crucial step for further functionalization. The 2-mercapto derivative can be prepared from 2-chloro-4,5,6-trimethylnicotinonitrile by reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. nih.gov The resulting 2-mercapto-4,5,6-trimethylnicotinonitrile exists in tautomeric equilibrium with its corresponding pyridine-2-thione form.

Similarly, the 2-hydroxy derivative can be synthesized by the hydrolysis of 2-chloro-4,5,6-trimethylnicotinonitrile, typically under basic or acidic conditions at elevated temperatures. researchgate.net The 2-hydroxypyridine moiety also exhibits tautomerism, existing in equilibrium with the corresponding pyridin-2-one. The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature has been achieved through mechanochemical methods, suggesting a potential green synthetic route for analogous compounds. researchgate.net

Starting MaterialReagent(s)Product
2-Chloro-4,5,6-trimethylnicotinonitrileNaSH or 1. Thiourea, 2. NaOH/H₂O2-Mercapto-4,5,6-trimethylnicotinonitrile
2-Chloro-4,5,6-trimethylnicotinonitrileNaOH/H₂O or H₃O⁺, Δ2-Hydroxy-4,5,6-trimethylnicotinonitrile

Halogenated Derivatives (e.g., 2-Chloro-4,5,6-trimethylnicotinonitrile)

Halogenated derivatives, particularly 2-chloro-4,5,6-trimethylnicotinonitrile, are key intermediates for the synthesis of a wide range of other 2-substituted analogs. The synthesis of 2-chloronicotinonitriles can be achieved through several methods. A common approach involves the treatment of the corresponding 2-hydroxynicotinonitrile (or its pyridin-2-one tautomer) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This reaction effectively replaces the hydroxyl group with a chlorine atom.

Alternatively, direct chlorination of the parent nicotinonitrile is possible but may lack regioselectivity and require harsh conditions. A more controlled method for the halogenation of pyridines at the 3-position involves the use of Zincke imine intermediates, which can undergo regioselective halogenation under mild conditions. nih.govchemrxiv.orgchemrxiv.org

Starting MaterialReagentProduct
2-Hydroxy-4,5,6-trimethylnicotinonitrilePOCl₃ or PCl₅2-Chloro-4,5,6-trimethylnicotinonitrile
This compoundChlorinating agent2-Chloro-4,5,6-trimethylnicotinonitrile

Functionalization of Peripheral Methyl Groups

The three methyl groups on the pyridine ring of this compound offer additional sites for structural modification. The reactivity of these methyl groups is influenced by their position on the ring. The methyl groups at the 4- and 6-positions, being in conjugation with the ring nitrogen, are expected to be more acidic and thus more amenable to deprotonation and subsequent functionalization. researchgate.net

Strategies for the functionalization of methyl groups on pyridine rings often involve initial deprotonation with a strong base, such as an organolithium reagent or a hindered amide base, to generate a carbanion. researchgate.net This nucleophilic species can then react with various electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide, to introduce new functional groups. nih.gov Selective functionalization of one methyl group over the others can be challenging and may depend on steric hindrance and the specific reaction conditions employed. nih.gov

ReagentPotential Functionalization
1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., R-X, RCHO)Alkylation, Hydroxyalkylation
1. Strong Base (e.g., LDA) 2. CO₂Carboxylation
Oxidizing Agent (e.g., SeO₂)Oxidation to Aldehyde or Carboxylic Acid

Regioselective Functionalization of the Pyridine Nucleus

The regioselective functionalization of the pyridine nucleus in polysubstituted pyridines like this compound is a complex challenge due to the directing effects of the existing substituents. The electron-withdrawing nature of the nitrile group at the 3-position deactivates the ring towards electrophilic substitution, making such reactions difficult.

Conversely, nucleophilic aromatic substitution is more feasible, particularly at positions activated by electron-withdrawing groups. The generation of pyridyne intermediates offers a powerful tool for the regioselective difunctionalization of pyridines. rsc.org For instance, a 3,4-pyridyne intermediate, generated from a suitable precursor, could allow for the introduction of substituents at the 3- and 4-positions. nih.gov The regioselectivity of nucleophilic addition to pyridynes can be controlled by the presence of directing groups. rsc.orgnih.gov

Directed ortho-metalation is another strategy that can be employed for regioselective functionalization. If a suitable directing group is present on the molecule, it can direct a strong base to deprotonate a specific ortho-position, which can then be quenched with an electrophile.

StrategyIntermediatePotential Functionalization
Pyridyne Chemistry3,4-PyridyneIntroduction of substituents at C3 and C4
Directed ortho-MetalationLithiated PyridineIntroduction of various electrophiles at a specific position
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexSubstitution of a suitable leaving group

Generation of Fused Heterocyclic Systems from this compound Precursors

The nitrile group and the adjacent methyl group in this compound provide a versatile handle for the construction of fused heterocyclic systems. Cyclocondensation reactions are commonly employed to build new rings onto the pyridine core. researchgate.net

For example, the reaction of 2-amino-3-cyanopyridine derivatives with various reagents can lead to the formation of fused pyrimidine rings, such as in pyrido[2,3-d]pyrimidines. nih.govnih.gov Similarly, reaction with hydrazine derivatives can yield pyrazolo[3,4-b]pyridines. nih.gov The Thorpe-Ziegler reaction, involving intramolecular cyclization of dinitriles or cyano-esters, is another powerful method for the synthesis of fused systems, such as thieno[2,3-b]pyridines from appropriate precursors. clockss.org

The synthesis of various fused nicotinonitrile derivatives has been reported, showcasing the versatility of the cyanopyridine scaffold in constructing complex heterocyclic systems. researchgate.net

Fused SystemPotential Precursor from this compound
Pyrido[2,3-d]pyrimidine2-Amino-4,5,6-trimethylnicotinonitrile
Pyrazolo[3,4-b]pyridine2-Hydrazino-4,5,6-trimethylnicotinonitrile
Thieno[2,3-b]pyridine2-Mercapto-4,5,6-trimethylnicotinonitrile derivative

Advanced Spectroscopic and Spectrometric Characterization Techniques for Nicotinonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the electronic environment and connectivity of atoms can be constructed.

¹H NMR Chemical Shift Analysis and Proton Assignments

The ¹H NMR spectrum of 4,5,6-Trimethylnicotinonitrile is predicted to exhibit distinct signals corresponding to the aromatic proton and the three methyl groups. The sole aromatic proton at the C2 position is expected to appear as a singlet in the downfield region of the spectrum, typically between 8.5 and 8.7 ppm. This significant downfield shift is attributable to the deshielding effect of the electronegative nitrogen atom within the pyridine (B92270) ring and the adjacent electron-withdrawing nitrile group.

The three methyl groups, being in different positions relative to the nitrogen atom and the nitrile group, will have distinct chemical shifts. The methyl group at the C6 position, being adjacent to the nitrogen atom, is expected to be the most deshielded of the three, with a predicted chemical shift in the range of 2.5-2.7 ppm. The methyl group at the C4 position is anticipated to resonate at a slightly lower chemical shift, likely between 2.3 and 2.5 ppm. The methyl group at the C5 position, being the most shielded of the three, is predicted to appear in the range of 2.2-2.4 ppm. All three methyl group signals are expected to be singlets due to the absence of adjacent protons.

Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H28.5 - 8.7Singlet
C6-CH₃2.5 - 2.7Singlet
C4-CH₃2.3 - 2.5Singlet
C5-CH₃2.2 - 2.4Singlet

¹³C NMR Characterization of Carbonyl and Nitrile Moieties

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The nitrile carbon (C≡N) is a key feature and is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbons of the pyridine ring will appear in the aromatic region of the spectrum. The C2 carbon, being adjacent to the nitrogen, is predicted to be the most downfield of the ring carbons, likely in the range of 150-155 ppm. The C6 carbon, also adjacent to the nitrogen, is expected around 158-162 ppm. The C3 carbon, bonded to the nitrile group, will be significantly deshielded, with a predicted chemical shift between 110 and 115 ppm. The C4 and C5 carbons are predicted to resonate in the range of 140-145 ppm and 130-135 ppm, respectively. The methyl carbons will appear in the upfield region of the spectrum, with the C6-methyl carbon expected around 22-25 ppm, and the C4 and C5 methyl carbons resonating between 18 and 22 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
C≡N115 - 120
C2150 - 155
C3110 - 115
C4140 - 145
C5130 - 135
C6158 - 162
C4-CH₃, C5-CH₃18 - 22
C6-CH₃22 - 25

Infrared (IR) Spectroscopy and Functional Group Analysis (e.g., C≡N stretch)

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent and diagnostic peak will be the stretching vibration of the nitrile group (C≡N), which is anticipated to appear as a sharp, medium-to-strong intensity band in the region of 2220-2240 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the single proton on the ring is expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H bending vibrations of the methyl groups will be visible around 1375 cm⁻¹ and 1450 cm⁻¹.

Predicted IR Absorption Frequencies for this compound
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
C≡NStretch2220 - 2240Medium-Strong, Sharp
Aromatic C-HStretch~3050Weak-Medium
Alkyl C-HStretch2850 - 3000Medium
C=C, C=N (Pyridine ring)Stretch1400 - 1600Medium-Strong
CH₃Bend~1375, ~1450Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. For this compound (C₉H₁₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 146.19 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would likely involve the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a significant peak at [M-15]⁺. Another characteristic fragmentation pathway would be the loss of hydrogen cyanide (HCN) from the molecular ion or subsequent fragment ions, leading to a peak at [M-27]⁺. Further fragmentation of the pyridine ring would also be observed.

Predicted Mass Spectrometry Data for this compound
m/zAssignmentNotes
~146[M]⁺Molecular Ion
~131[M - CH₃]⁺Loss of a methyl radical
~119[M - HCN]⁺Loss of hydrogen cyanide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound. While a specific crystal structure has not been reported, analysis of related substituted pyridines and nitriles suggests that the pyridine ring would be essentially planar. The nitrile group would be co-planar with the ring to maximize conjugation. The methyl groups would be situated around the ring, and their hydrogen atoms would be located in staggered or eclipsed conformations. The crystal packing would likely be influenced by dipole-dipole interactions arising from the polar nitrile group and the nitrogen atom of the pyridine ring, as well as van der Waals forces. The planarity of the molecule might also favor pi-stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice.

Advanced Characterization for Material Science Applications

The application of nicotinonitrile derivatives in material science, for instance, in the development of organic electronics, specialized polymers, and functional surface coatings, necessitates a profound understanding of their structural and electronic properties at the atomic and molecular levels. Advanced characterization techniques are crucial for elucidating these properties, providing insights into the morphology, composition, and electronic states of materials incorporating this compound. These methods are indispensable for establishing structure-property relationships and guiding the design of new materials.

Electron Microscopy (TEM, SEM, STEM)

Electron microscopy techniques are powerful tools for visualizing the morphology and structure of materials at high resolution. For materials derived from or incorporating this compound, such as thin films, nanoparticles, or composite matrices, these methods provide critical insights into their physical architecture.

Transmission Electron Microscopy (TEM): TEM is used to image the internal structure of thin samples. Electrons are transmitted through the specimen, and an image is formed from the transmitted electrons. For materials containing this compound, TEM could be employed to visualize the dispersion of the molecule within a polymer matrix or to characterize the crystal structure of its derivatives through electron diffraction patterns. High-resolution TEM (HRTEM) can even resolve individual atomic columns in crystalline samples.

Scanning Electron Microscopy (SEM): SEM provides information about the surface topography and composition of a sample. A focused beam of electrons is scanned across the surface, and the resulting secondary electrons, backscattered electrons, and characteristic X-rays are detected to form an image. SEM would be invaluable for examining the surface morphology of thin films of this compound-based materials, assessing features like grain size, porosity, and surface roughness.

Scanning Transmission Electron Microscopy (STEM): STEM combines the principles of TEM and SEM. A finely focused electron beam is scanned across a thin sample, and various signals are collected, allowing for high-resolution imaging and compositional analysis. Techniques like high-angle annular dark-field (HAADF)-STEM can provide images with contrast directly related to the atomic number (Z-contrast), enabling the visualization of heavy atoms within a lighter organic matrix.

Table 1: Applications of Electron Microscopy for this compound-Based Materials

TechniqueInformation ProvidedPotential Application for this compound Materials
TEM Internal morphology, crystallographic structure, nanoparticle size distribution.Characterizing the internal structure of composite materials; analyzing the crystal lattice of molecular crystals.
SEM Surface topography, morphology, elemental composition (with EDS).Imaging the surface of thin films; assessing uniformity and defect distribution.
STEM Atomic resolution imaging, elemental mapping at the nanoscale.Mapping the distribution of specific elements in a functional material containing the molecule.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

XPS and AES are surface-sensitive techniques used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. libretexts.orgchemistryviews.orglibretexts.org

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS involves irradiating a sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons. libretexts.orgchemistryviews.orglibretexts.org The binding energy of these electrons is characteristic of the element and its chemical environment. For a material containing this compound, XPS can:

Confirm the presence of nitrogen, carbon, and any other elements on the surface.

Determine the chemical state of the nitrogen atom in the pyridine ring and the nitrile group, providing insight into intermolecular interactions or bonding with a substrate. researchgate.netju.edu.jo

Quantify the surface elemental composition.

Auger Electron Spectroscopy (AES): AES is another surface analysis technique that provides elemental and chemical state information. It uses a primary electron beam to excite the sample, causing the emission of Auger electrons with element-specific kinetic energies. AES offers higher spatial resolution than conventional XPS, making it suitable for analyzing smaller surface features.

Table 2: Surface Analysis Techniques for this compound

TechniquePrimary ProbeDetected ParticleKey Information
XPS X-ray photonsPhotoelectronsElemental composition, chemical states, electronic state information. libretexts.orgchemistryviews.orglibretexts.org
AES Electron beamAuger electronsElemental composition, high spatial resolution elemental mapping.

Secondary Ion Mass Spectrometry (SIMS) and Atomic Force Microscopy (AFM)

SIMS and AFM are advanced surface characterization techniques that provide complementary information about the chemical composition and topography of a surface, respectively.

Secondary Ion Mass Spectrometry (SIMS): SIMS is a highly sensitive surface analysis technique that uses a primary ion beam to sputter the sample surface, generating secondary ions that are analyzed by a mass spectrometer. wikipedia.orgnasa.govlibretexts.org It can detect elements and molecular fragments with detection limits in the parts-per-million to parts-per-billion range. libretexts.org For materials involving this compound, SIMS could be used for:

Detecting the molecule or its characteristic fragments on a surface with extremely high sensitivity.

Depth profiling to determine the distribution of the compound within a thin film or layered structure.

Chemical imaging to map the lateral distribution of the molecule on a surface.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample surface. A sharp tip at the end of a cantilever is scanned across the surface, and the deflection of the cantilever is measured to create a topographical map. AFM is non-destructive and can be operated in various environments. It would be used to visualize the nanoscale morphology of self-assembled monolayers or thin films of this compound on a substrate.

X-ray Absorption Fine Structure Spectroscopy (XAFS)

XAFS is a synchrotron-based technique that provides information about the local geometric and electronic structure of a specific element in a material. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS).

NEXAFS/XANES: This region provides information on the electronic structure and oxidation state of the absorbing atom by probing transitions of core electrons to unoccupied states. nih.govacs.org For this compound, N K-edge NEXAFS could reveal details about the unoccupied molecular orbitals (π* and σ* orbitals) of the pyridine and nitrile groups. aip.org This is particularly useful for understanding the orientation of the molecule when adsorbed on a surface.

EXAFS: This region provides information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. While typically used for materials containing heavier elements, it could be applied if this compound were part of a metal-organic framework or complex.

Advanced Diffraction Techniques (SAXS, SANS, LEED, RHEED)

Advanced diffraction techniques are essential for characterizing the atomic and nanoscale structure of ordered materials.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques are used to probe structures on the nanometer to micrometer scale. They are ideal for characterizing the size, shape, and arrangement of nanoparticles, polymers, and other nanoscale assemblies that might incorporate this compound.

Low-Energy Electron Diffraction (LEED): LEED is a surface-sensitive technique used to determine the crystallography of the surface of a single-crystal material. If this compound were to form an ordered monolayer on a crystalline substrate, LEED could be used to determine the structure of this two-dimensional arrangement.

Reflection High-Energy Electron Diffraction (RHEED): RHEED is another surface-sensitive technique that provides information about the surface structure and can be used to monitor the growth of thin films in real-time. It would be a valuable tool for studying the layer-by-layer deposition of materials based on this compound.

Table 3: Summary of Advanced Diffraction and Scattering Techniques

TechniqueProbeInformation ObtainedRelevance to this compound
SAXS/SANS X-rays/NeutronsNanoscale structure, particle size/shape, long-range order.Characterizing mesoporous materials or polymer composites containing the molecule.
LEED Low-energy electronsSurface crystal structure of ordered monolayers.Determining the arrangement of molecules in a self-assembled monolayer on a single-crystal surface.
RHEED High-energy electronsSurface structure, real-time monitoring of thin film growth.In-situ characterization during the deposition of molecular thin films.

Computational and Mechanistic Investigations of 4,5,6 Trimethylnicotinonitrile Reactions

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For 4,5,6-trimethylnicotinonitrile, this would involve using quantum mechanical principles to model its behavior in chemical reactions.

Prediction of Reaction Pathways and Transition States

No studies were found that computationally predicted the reaction pathways or identified the transition state structures for reactions involving this compound. Such research would typically calculate the energy changes as reactants evolve into products, mapping out the most favorable route and the energy barriers that must be overcome.

Elucidation of Regioselectivity and Stereoselectivity

There is no available research that uses DFT calculations to explain or predict the regioselectivity (where on a molecule a reaction occurs) or stereoselectivity (the specific spatial arrangement of the product) of reactions with this compound. These types of studies are crucial for understanding and controlling the outcomes of chemical syntheses.

Molecular Dynamics Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time. This technique could provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or reactants, in a simulated environment. However, no specific MD simulation studies for this compound have been published.

Mechanistic Pathways of Key Synthetic Transformations

Understanding the step-by-step process by which a molecule is formed is fundamental to synthetic chemistry. The following subsections were intended to detail these mechanisms for this compound, but no specific studies were found.

Analysis of Multicomponent Condensation Mechanisms

Multicomponent reactions involve three or more reactants coming together in a single operation to form a product. While this is an efficient synthetic strategy, there is no literature detailing the mechanistic analysis of such a reaction for the synthesis of derivatives from this compound.

Understanding Nucleophilic Aromatic/Vinylic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction type for pyridine (B92270) derivatives. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups, like the nitrile group in this compound, typically activates the ring for such attacks. A detailed computational study would analyze the mechanism, which usually proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. However, no specific mechanistic investigations, computational or experimental, were found for nucleophilic substitution reactions on the this compound scaffold.

Elucidation of Radical-Mediated Processes

While no direct studies on radical-mediated processes of this compound are available, the general principles of computational chemistry provide a framework for how such investigations could be conducted. The elucidation of radical-mediated processes typically involves a combination of computational and experimental techniques to understand reaction mechanisms, intermediates, and transition states.

Hypothetical Computational Approach:

A computational study on the radical-mediated reactions of this compound would likely begin with density functional theory (DFT) calculations. These calculations can be used to model the electronic structure of the molecule and predict the stability of potential radical intermediates that could be formed. For instance, a hydrogen abstraction from one of the methyl groups would generate a benzyl-type radical, and DFT could be used to calculate the bond dissociation energies to determine the most likely site of radical formation.

Further computational analysis could involve mapping the potential energy surface of a reaction. This would help in identifying the transition states and calculating the activation energies for various possible reaction pathways. Such studies are crucial for understanding the kinetics and thermodynamics of radical reactions. Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state connects the desired reactants and products.

Mechanistic Insights from Related Compounds:

Studies on analogous aromatic nitriles or substituted pyridines can offer potential mechanistic pathways that could be relevant for this compound. For example, radical addition to the nitrile group or the pyridine ring are known reaction pathways. Computational modeling could explore the regioselectivity of such additions to the trimethyl-substituted pyridine ring of the target molecule. The electron-donating nature of the methyl groups would be expected to influence the reactivity and selectivity of these processes.

Data on Potential Radical Intermediates of this compound (Hypothetical)

Radical SpeciesSite of Radical FormationPredicted Relative Stability (Example)
4-(dihydromethyl)-5,6-dimethylnicotinonitrile radicalC4-Methyl groupHigh (Benzylic-type resonance)
5-(dihydromethyl)-4,6-dimethylnicotinonitrile radicalC5-Methyl groupModerate
6-(dihydromethyl)-4,5-dimethylnicotinonitrile radicalC6-Methyl groupHigh (Benzylic-type resonance)
Pyridine ring radical cationPyridine N-atomDependent on reaction conditions

This table is hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound has been found.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, aiming to correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.netmdpi.com No QSAR studies specifically targeting derivatives of this compound have been reported in the reviewed literature. However, the methodology for conducting such a study is well-established.

Framework for a Future QSAR Study:

A QSAR study on derivatives of this compound would involve the synthesis of a library of analogous compounds with varied substituents. The biological activity of these compounds would then be determined through experimental assays.

The next step would be to calculate a range of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters).

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors and activity data are compiled, statistical methods are employed to build a mathematical model that relates the descriptors to the observed activity. nih.gov Common techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. researchgate.net

Illustrative QSAR Model Equation (Hypothetical):

For a hypothetical set of this compound derivatives with a specific biological activity, a QSAR model might look like the following equation:

Biological Activity (log 1/C) = a(logP) - b(Molecular Volume) + c*(HOMO Energy) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. This equation would suggest that hydrophobicity and HOMO energy positively influence the activity, while molecular size has a negative impact.

Validation of the QSAR Model:

A crucial step in any QSAR study is the validation of the developed model to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds that were not used in the model development. researchgate.net

Research Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in Heterocyclic Synthesis

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the observed products of a chemical reaction. 4,5,6-Trimethylnicotinonitrile, by virtue of its functionalized pyridine (B92270) structure, is a valuable intermediate for the synthesis of a variety of other heterocyclic compounds. The pyridine ring itself is a common scaffold in many biologically active molecules, and the nitrile group (-CN) is a versatile functional handle. beilstein-journals.org

The reactivity of the nitrile group allows for several transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (4,5,6-trimethylnicotinic acid) or amide (4,5,6-trimethylnicotinamide), which are themselves precursors to other functional groups.

Reduction: The nitrile group can be reduced to an aminomethyl group (-CH₂NH₂), introducing a primary amine that can be used for further derivatization.

Addition Reactions: Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile carbon to form ketones after hydrolysis.

These potential transformations highlight the role of this compound as a launchpad for constructing more elaborate heterocyclic systems, where the trimethyl-substituted pyridine core imparts specific steric and electronic properties to the final molecule. Nitro-substituted pyridones, for example, can serve as precursors that undergo ring transformations with ketones and ammonia (B1221849) to yield novel nitropyridine structures. nih.gov Similarly, other versatile precursors like nitroacetonitrile (B168470) are widely used to build complex heterocyclic energetic materials. nih.govresearchgate.net

Building Block for Advanced Molecular Architectures

A chemical building block is a molecule that can be readily assembled with other molecules to create larger, more complex molecular architectures in a controlled, modular fashion. This compound fits this description perfectly due to its distinct structural features:

A Rigid Aromatic Core: The pyridine ring provides a well-defined and rigid scaffold.

A Reactive Functional Group: The nitrile group serves as a primary point of connection or further functionalization.

Defined Substitution Pattern: The three methyl groups on the pyridine ring are not just passive substituents. They influence the molecule's solubility, steric profile, and electronic properties, which in turn dictates how the building block will assemble and interact in a larger structure.

This compound is classified among heterocyclic building blocks and is noted for its potential use in materials science. bldpharm.com The strategic placement of functional groups allows it to be used in the bottom-up construction of supramolecular complexes, metal-organic frameworks (MOFs), and specialized polymers.

Catalytic Applications of Derivatives or Analogues

While this compound itself is not typically a catalyst, its structural motifs are integral to the design of catalytically active molecules and materials. The focus here is on how the nicotinonitrile scaffold is incorporated into catalysts or is the target of advanced catalytic synthesis.

The design of modern catalysts often involves creating specific, well-defined active sites. Pyridine-based ligands are exceptionally useful for this purpose because the nitrogen atom can effectively coordinate with a wide range of metal ions. Nicotinonitrile and its analogues can act as ligands to form metal complexes or as linkers in Metal-Organic Frameworks (MOFs) with catalytic properties. mdpi.commdpi.com

For instance, MOFs constructed with pyridine-based linkers can create porous crystalline materials with accessible metal centers that function as catalytic sites. nih.govrsc.org The design process involves selecting metal clusters and organic linkers (like a nicotinonitrile derivative) to build a framework with the desired pore size, shape, and chemical functionality for a specific catalytic reaction. acs.orgnih.gov Recent research has focused on developing novel catalysts, such as magnetic H-bond catalysts and nanomagnetic MOFs, specifically for the efficient and green synthesis of various nicotinonitrile derivatives. nih.govnih.govresearchgate.net These catalysts are designed to be highly active, selective, and easily separable from the reaction mixture. researchgate.net

Table 1: Examples of Catalyst Types for Nicotinonitrile Synthesis
Catalyst TypeKey FeaturesPurposeReferences
Magnetic H-bond Catalyst (e.g., Fe₃O₄@SiO₂@tosyl-carboxamide)Magnetic core for easy separation; H-bond donor/acceptor sites for activation.Green synthesis of new nicotinonitrile compounds. nih.govresearchgate.net
Nanomagnetic Metal-Organic Frameworks (MOFs)High surface area, tunable porosity, magnetic separability.Efficient four-component synthesis of nicotinonitrile derivatives. acs.orgnih.gov
Zr-based Metal-Organic Frameworks (MOFs)Pillared layer mixed-ligand structure, enhanced catalytic activity from Zr and Cu sites.Synthesis of biologically active pyridine derivatives. nih.gov
Cu-based Zeolite Catalysts (e.g., Cu/13X)Highly dispersed Cu(II) ions on a zeolite support.Selective oxidation of methyl-pyridines to niacin. oaepublish.com

Understanding the kinetics and selectivity of a catalytic reaction is crucial for process optimization and for maximizing the yield of the desired product.

Kinetics refers to the rate of the reaction and how it is influenced by factors such as temperature, pressure, and catalyst concentration. Studying kinetics helps in determining the reaction mechanism and optimizing conditions for efficiency. rsc.org

Selectivity refers to the ability of a catalyst to direct a reaction to form a specific product over other possible side products. researchgate.net In the synthesis of complex molecules, achieving high selectivity is often the primary challenge.

Table 2: Key Parameters in Catalytic Reaction Investigations
ParameterDefinitionImportance in Nicotinonitrile Synthesis
Reaction Rate The speed at which reactants are converted into products.Optimizing reaction time and temperature for efficient production.
Catalyst Loading The amount of catalyst used relative to the reactants.Balancing reaction speed with cost and ease of removal.
Product Yield The amount of desired product obtained.Measures the overall efficiency of the synthetic method.
Regioselectivity Control over which position on a molecule reacts.Ensuring the correct isomer is formed in substituted nicotinonitriles.
Stereoselectivity Control over the spatial orientation of the product's atoms.Crucial for synthesizing chiral molecules with specific biological activities.

Development of Novel Materials through Nicotinonitrile Chemistry

The unique electronic and structural properties of the nicotinonitrile scaffold make it a prime candidate for incorporation into advanced materials. Commercial suppliers categorize this compound under materials science, noting its potential as a building block for MOF ligands, OLED materials, and polymers. bldpharm.com

Metal-Organic Frameworks (MOFs): As discussed, the pyridine nitrogen and nitrile group can both coordinate with metal ions. This makes nicotinonitrile derivatives excellent candidates for organic linkers in the construction of MOFs. acs.orgnih.gov These materials are highly porous and can be designed for specific applications such as gas storage, separation, and catalysis. nih.gov

Optical and Electronic Materials: Pyridine-containing compounds are known to possess interesting photophysical properties. Some nicotinonitrile derivatives have been investigated for use as nonlinear optical (NLO) materials, which can alter the properties of light and have applications in telecommunications and computing. researchgate.net The rigid, electron-deficient nature of the pyridine ring, combined with the functionality of the nitrile group, allows for the tuning of electronic properties required for materials used in organic light-emitting diodes (OLEDs) or other electronic devices. bldpharm.comnrel.gov

Table 3: Potential Material Applications of Nicotinonitrile Scaffolds
Material ClassRole of Nicotinonitrile ScaffoldPotential ApplicationReferences
Metal-Organic Frameworks (MOFs)Serves as a rigid organic linker coordinating to metal centers.Gas storage, chemical separations, heterogeneous catalysis. bldpharm.comnih.govacs.orgnih.gov
Nonlinear Optical (NLO) MaterialsForms part of a molecule with a large dipole moment and polarizability.Optical switching, frequency conversion in lasers. researchgate.net
Organic Light-Emitting Diodes (OLEDs)Component of organic semiconductors used in emissive or transport layers.Displays for televisions, phones, and lighting. bldpharm.com
Advanced PolymersIncorporated as a monomer to impart thermal stability and specific chemical properties.High-performance plastics, specialty functional materials. bldpharm.com

Q & A

Q. What are the optimal synthetic routes for 4,5,6-trimethylnicotinonitrile, and how do reaction conditions influence yield?

The synthesis of substituted nicotinonitriles often involves nucleophilic substitution or condensation reactions. For example, acid-catalyzed hydrolysis of 4,6-dimethyl-2-(alkylthio)nicotinonitrile derivatives (e.g., 3a–3d) under controlled temperatures (e.g., 85°C) can yield functionalized analogs with high efficiency (91% yield reported for similar compounds) . Key variables include:

  • Catalyst selection : Tetramethylammonium chloride enhances reactivity in dichloromethane .
  • Temperature control : Elevated temperatures (80–90°C) improve reaction kinetics but may require reflux setups.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

  • NMR spectroscopy : Confirm methyl group positions (e.g., ¹H NMR peaks at δ 2.3–2.6 ppm for methyl substituents) .
  • Mass spectrometry : Validate molecular weight (e.g., C₉H₁₀N₂; theoretical MW 146.2 g/mol).
  • HPLC : Monitor purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound?

While direct safety data for this compound are limited, structurally similar nitriles (e.g., 2-amino-6-methylnicotinonitrile) require:

  • Ventilation : Use fume hoods to avoid inhalation .
  • PPE : Nitrile gloves and lab coats to prevent skin contact .
  • Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Simulate interactions with enzymes (e.g., kinases, cytochrome P450) to identify binding affinities. Tools like AutoDock Vina or Schrödinger Suite are standard .
  • QSAR modeling : Correlate methyl group positioning with activity trends using datasets from analogs (e.g., 6-(trifluoromethyl)nicotinonitrile) .

Q. What strategies resolve contradictions in biological assay results for this compound?

  • Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
  • Control standardization : Use NIH-recommended guidelines for preclinical studies (e.g., cell line authentication, statistical power analysis) .
  • Meta-analysis : Compare data with structurally related compounds (e.g., 6-(2,3-dihydro-1,4-benzodioxin-6-yl) analogs) to identify outliers .

Q. How does the methylation pattern of this compound influence its pharmacokinetic properties?

  • Lipophilicity : Methyl groups increase logP values, enhancing membrane permeability but potentially reducing solubility.
  • Metabolic stability : Cytochrome P450 inhibition assays can assess susceptibility to oxidation .
  • In silico ADME : Tools like SwissADME predict absorption/distribution based on substituent effects .

Q. What are the best practices for managing and sharing research data on this compound?

  • FAIR principles : Use repositories like Chemotion or RADAR4Chem for structured data storage .
  • Metadata standardization : Include synthesis protocols, spectral raw data, and assay conditions .
  • Collaborative platforms : NFDI4Chem offers ELNs (Electronic Lab Notebooks) for real-time collaboration .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Nicotinonitrile Derivatives

ParameterOptimal RangeReference
Temperature80–90°C
CatalystTetramethylammonium Cl
SolventDichloromethane
Yield85–91%

Q. Table 2: Computational Tools for Activity Prediction

ToolApplicationReference
AutoDock VinaMolecular docking
SwissADMEADME prediction
QSARINSQSAR modeling

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5,6-Trimethylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
4,5,6-Trimethylnicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.